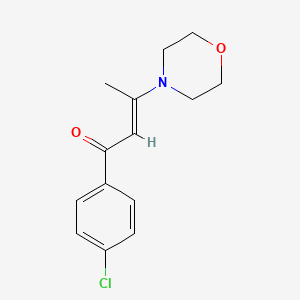
1-(4-chlorophenyl)-3-(4-morpholinyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-(4-morpholinyl)-2-buten-1-one, commonly known as Clomiphene, is a synthetic chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is widely used in scientific research for its ability to induce ovulation in women with infertility issues. Additionally, Clomiphene has been found to have potential applications in the treatment of male infertility, breast cancer, and osteoporosis.
Mecanismo De Acción
Clomiphene acts as a partial agonist of estrogen receptors in the hypothalamus, which results in the inhibition of the negative feedback mechanism of estrogen. This leads to increased secretion of FSH and LH, which stimulates ovulation.
Biochemical and Physiological Effects
Clomiphene has been found to have a number of biochemical and physiological effects, including increased secretion of FSH and LH, stimulation of ovulation, and improvement of sperm production in men with infertility issues. Additionally, Clomiphene has been found to have potential applications in the treatment of breast cancer and osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clomiphene has several advantages for use in lab experiments, including its ability to induce ovulation in women and improve sperm production in men. However, there are also limitations to its use, including the potential for side effects such as hot flashes, mood swings, and headaches.
Direcciones Futuras
There are several potential future directions for research involving Clomiphene, including its potential use in the treatment of breast cancer and osteoporosis, as well as its potential applications in male infertility. Additionally, further research is needed to better understand the biochemical and physiological effects of Clomiphene and its potential side effects.
Métodos De Síntesis
Clomiphene is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-1-(ethoxycarbonyl)-but-3-en-2-one. This intermediate is then reacted with morpholine to yield 1-(4-chlorophenyl)-3-(4-morpholinyl)-2-buten-1-one.
Aplicaciones Científicas De Investigación
Clomiphene is commonly used in scientific research to induce ovulation in women with infertility issues. It works by blocking the negative feedback mechanism of estrogen on the hypothalamus, which results in increased secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This, in turn, stimulates the growth and maturation of follicles in the ovaries, leading to ovulation.
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-morpholin-4-ylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-11(16-6-8-18-9-7-16)10-14(17)12-2-4-13(15)5-3-12/h2-5,10H,6-9H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYKLHFLSAYFHE-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-chlorophenyl)-3-morpholin-4-ylbut-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

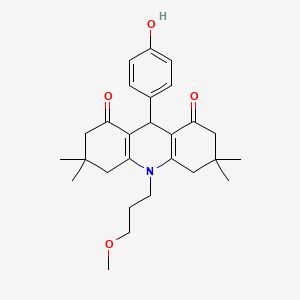
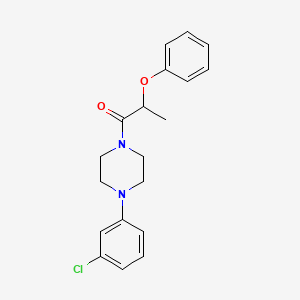
![N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5207229.png)

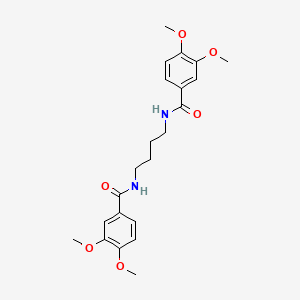
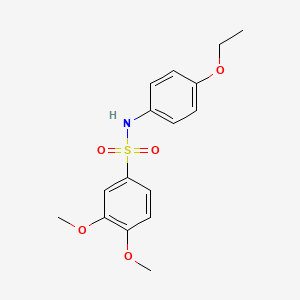
![4-bromo-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B5207256.png)
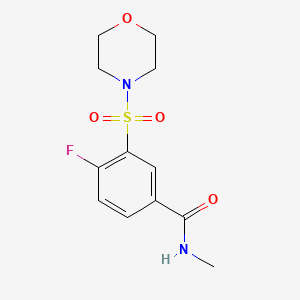
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)

![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
amino]-4-oxobutanoic acid](/img/structure/B5207305.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)